molecular formula C19H22N4O B7060078 8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline

8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline

Cat. No.: B7060078
M. Wt: 322.4 g/mol
InChI Key: BYOUFQLNSVIKQQ-UHFFFAOYSA-N
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Description

8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, combines the structural features of quinoline and pyrazole, which are both significant in medicinal chemistry due to their pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting 5-methyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Quinoline Derivative Synthesis: The quinoline core is synthesized separately, often starting from aniline derivatives through cyclization reactions.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the quinoline core.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and cost-effectiveness. This often involves:

    Batch Processing: Using large reactors to carry out the multi-step synthesis in a controlled environment.

    Catalyst Optimization: Employing efficient catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing advanced purification methods such as crystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinoline N-oxides.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline nitrogen or the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline involves its interaction with specific molecular targets. These targets may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation into DNA or RNA, affecting replication and transcription processes.

The exact pathways and molecular interactions depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and hydroxychloroquine, known for their antimalarial properties.

    Pyrazole Derivatives: Including celecoxib, a well-known anti-inflammatory drug.

Uniqueness

8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline is unique due to its combined structural features of quinoline and pyrazole, which may confer distinct pharmacological properties compared to other quinoline or pyrazole derivatives. This dual functionality can enhance its binding affinity and specificity towards certain biological targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

8-methoxy-4-[4-(5-methyl-1H-pyrazol-4-yl)piperidin-1-yl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-16(12-21-22-13)14-7-10-23(11-8-14)17-6-9-20-19-15(17)4-3-5-18(19)24-2/h3-6,9,12,14H,7-8,10-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOUFQLNSVIKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2CCN(CC2)C3=C4C=CC=C(C4=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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